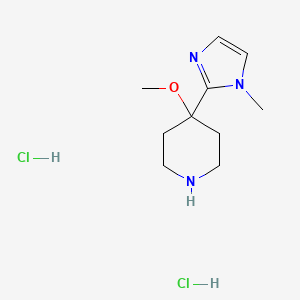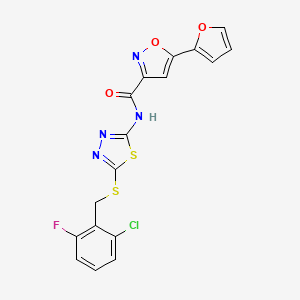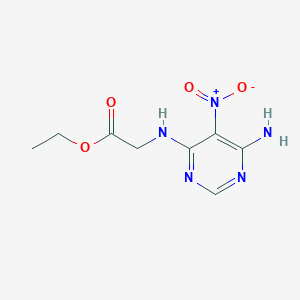
3-(3-Bromopyridin-4-yl)oxy-N-(oxan-4-yl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromopyridin-4-yl)oxy-N-(oxan-4-yl)pyrrolidine-1-carboxamide, also known as BPOC, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. BPOC is a heterocyclic compound that contains both pyridine and pyrrolidine rings, which are commonly found in many biologically active molecules.
Mecanismo De Acción
The exact mechanism of action of 3-(3-Bromopyridin-4-yl)oxy-N-(oxan-4-yl)pyrrolidine-1-carboxamide is not fully understood, but it is thought to work by selectively binding to certain proteins and enzymes and modulating their activity. 3-(3-Bromopyridin-4-yl)oxy-N-(oxan-4-yl)pyrrolidine-1-carboxamide has been shown to selectively bind to certain kinases and phosphatases, which are important regulators of cellular signaling pathways.
Biochemical and Physiological Effects:
3-(3-Bromopyridin-4-yl)oxy-N-(oxan-4-yl)pyrrolidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects, depending on the specific protein or enzyme it binds to. For example, 3-(3-Bromopyridin-4-yl)oxy-N-(oxan-4-yl)pyrrolidine-1-carboxamide has been shown to inhibit the activity of certain kinases, which play a key role in cell growth and proliferation. This suggests that 3-(3-Bromopyridin-4-yl)oxy-N-(oxan-4-yl)pyrrolidine-1-carboxamide may have potential as a cancer therapeutic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3-Bromopyridin-4-yl)oxy-N-(oxan-4-yl)pyrrolidine-1-carboxamide as a chemical probe is its selectivity for certain proteins and enzymes. This allows researchers to study the function of specific targets in a more precise and controlled manner. However, one limitation of using 3-(3-Bromopyridin-4-yl)oxy-N-(oxan-4-yl)pyrrolidine-1-carboxamide is its potential for off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several potential future directions for research on 3-(3-Bromopyridin-4-yl)oxy-N-(oxan-4-yl)pyrrolidine-1-carboxamide. One area of interest is its potential as a cancer therapeutic, due to its ability to selectively inhibit certain kinases. Another area of interest is its use as a chemical probe for studying the function of specific proteins and enzymes in various cellular pathways. Additionally, further research is needed to fully understand the mechanism of action of 3-(3-Bromopyridin-4-yl)oxy-N-(oxan-4-yl)pyrrolidine-1-carboxamide and its potential for off-target effects.
Métodos De Síntesis
The synthesis of 3-(3-Bromopyridin-4-yl)oxy-N-(oxan-4-yl)pyrrolidine-1-carboxamide involves the reaction of 3-bromopyridin-4-ol with oxan-4-amine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The resulting intermediate is then treated with pyrrolidine-1-carboxylic acid to yield 3-(3-Bromopyridin-4-yl)oxy-N-(oxan-4-yl)pyrrolidine-1-carboxamide.
Aplicaciones Científicas De Investigación
3-(3-Bromopyridin-4-yl)oxy-N-(oxan-4-yl)pyrrolidine-1-carboxamide has been studied for its potential use as a chemical probe in drug discovery and development. Chemical probes are small molecules that can selectively bind to a target protein or enzyme and modulate its activity, providing valuable information about its function and potential as a drug target. 3-(3-Bromopyridin-4-yl)oxy-N-(oxan-4-yl)pyrrolidine-1-carboxamide has been shown to selectively bind to certain proteins and enzymes, making it a promising candidate for use as a chemical probe.
Propiedades
IUPAC Name |
3-(3-bromopyridin-4-yl)oxy-N-(oxan-4-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O3/c16-13-9-17-5-1-14(13)22-12-2-6-19(10-12)15(20)18-11-3-7-21-8-4-11/h1,5,9,11-12H,2-4,6-8,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAMVRBGMUFHNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)C(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(phenylthio)propanamide](/img/structure/B2735318.png)
![5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-fluorobenzoic acid](/img/structure/B2735320.png)
![Ethyl 2-[2-(4-fluorophenyl)hydrazono]-3-oxobutanoate](/img/structure/B2735325.png)

![N-ethyl-6-methyl-2-[4-(phenylacetyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2735330.png)

![2-Chloro-N-[6-(4-methylsulfonylpiperazin-1-yl)pyridin-3-yl]propanamide](/img/structure/B2735333.png)

![2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2735335.png)




![3-((4-bromophenyl)sulfonyl)-N-(3-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2735341.png)